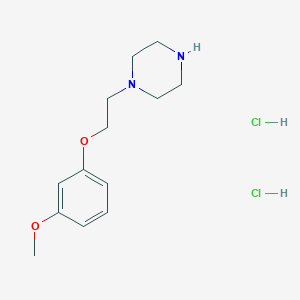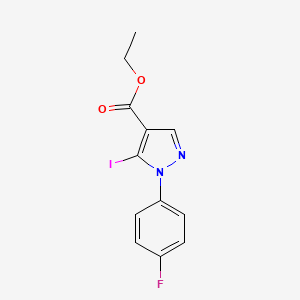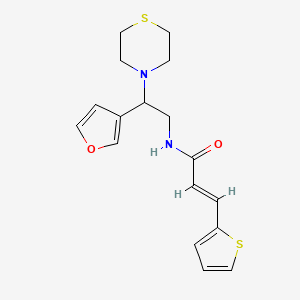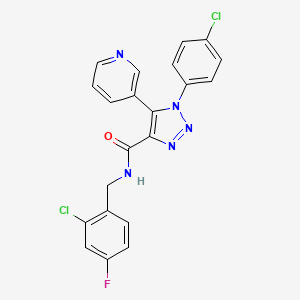
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has several functional groups attached to it, including a carboxamide group and a hydroxy group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group might participate in condensation reactions, and the hydroxy group could potentially be involved in substitution reactions .科学的研究の応用
Synthesis and Heterocyclic Compound Development
Research on N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide and its derivatives focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, indicating the versatility of pyrimidinyl compounds as precursors in organic synthesis. These compounds showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The chemical structure of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide provides a scaffold for developing antimicrobial agents. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with good antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial strategies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer and Anti-inflammatory Agents
The framework of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide also serves as a basis for synthesizing compounds with anticancer and anti-inflammatory properties. Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives showing significant anti-5-lipoxygenase and anticancer activities, highlighting the compound's potential in cancer and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 . RdRp is a key enzyme in the replication of SARS-CoV-2 and plays a crucial role in the synthesis of viral RNA .
Mode of Action
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide: interacts with its target, the RdRp, potentially inhibiting the synthesis of viral RNA . This interaction could lead to a decrease in viral replication within the host cell .
Biochemical Pathways
The biochemical pathways affected by N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide are primarily related to viral replication. By inhibiting RdRp, the compound disrupts the replication of SARS-CoV-2, potentially leading to a decrease in viral load .
Result of Action
The molecular and cellular effects of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide ’s action are primarily related to its potential inhibitory effect on RdRp. This could result in a decrease in viral replication, potentially leading to a reduction in viral load within the host .
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c15-6-1-4(11-3-12-6)7(16)13-5-2-10-9(18)14-8(5)17/h1-3H,(H,13,16)(H,11,12,15)(H2,10,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDHADKEQPATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-hydroxypyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)



![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)
![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)
![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)
![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
